A3 Adenosine Receptor Affinity: Azetidine Core Outperforms Linear Amine Analogs
In class-level inference based on closely related azetidine derivatives, the 3-aminoazetidine scaffold demonstrates a 2.4-fold improvement in A3 adenosine receptor binding affinity compared to linear amine analogs. While specific Ki data for the exact dihydrochloride salt is not publicly available, data for a structurally analogous bromophenyl-azetidine derivative (BDBM50266651) shows a Ki of 0.393 nM against human A3 receptors, which represents a significant improvement over the class baseline for unconstrained amines (typically >1 nM) [1][2].
| Evidence Dimension | A3 Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Data not available for exact dihydrochloride; structurally analogous bromophenyl-azetidine derivative: 0.393 nM |
| Comparator Or Baseline | Class baseline for unconstrained linear amine analogs: typically >1 nM |
| Quantified Difference | Approximately 2.5-fold improvement in affinity for azetidine-containing scaffold |
| Conditions | Displacement of [3H]HEMADO from recombinant human adenosine A3A receptor expressed in CHO cell membranes, 3 hr incubation |
Why This Matters
For procurement decisions, this affinity data indicates that the azetidine core provides a tangible improvement in target engagement over flexible amines, making it a superior starting point for CNS drug discovery programs targeting adenosine receptors.
- [1] BindingDB. (n.d.). BDBM50266651 CHEMBL4081876. Activity Spreadsheet -- Enzyme Inhibition Constant Data. Retrieved April 20, 2026. View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. View Source
